Cas no 942069-89-8 (4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane)
942069-89-8 structure
Product Name:4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane
CAS-nummer:942069-89-8
MF:C21H23BO2
MW:318.217126131058
CID:2817737
PubChem ID:53425968
Update Time:2025-04-21
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane Chemische en fysische eigenschappen
Naam en identificatie
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- DTXSID10699025
- 4,4,5,5-Tetramethyl-2-[3-methyl-5-(phenylethynyl)phenyl]-1,3,2-dioxaborolane
- 942069-89-8
- 4,4,5,5-TETRAMETHYL-2-(3-METHYL-5-(PHENYLETHYNYL)PHENYL)-1,3,2-DIOXABOROLANE
- 4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane
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- Inchi: 1S/C21H23BO2/c1-16-13-18(12-11-17-9-7-6-8-10-17)15-19(14-16)22-23-20(2,3)21(4,5)24-22/h6-10,13-15H,1-5H3
- InChI-sleutel: KZCBFLGUKQXGHW-UHFFFAOYSA-N
- LACHT: O1B(C2C=C(C#CC3C=CC=CC=3)C=C(C)C=2)OC(C)(C)C1(C)C
Berekende eigenschappen
- Exacte massa: 318.1791101Da
- Monoisotopische massa: 318.1791101Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 3
- Complexiteit: 490
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 18.5Ų
4,4,5,5-Tetramethyl-2-(3-methyl-5-(phenylethynyl)phenyl)-1,3,2-dioxaborolane Gerelateerde literatuur
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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